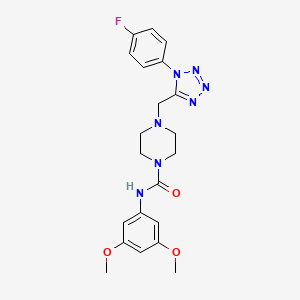

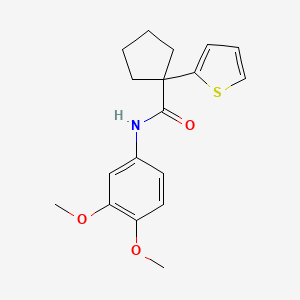

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied in the field of scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors that affect cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug-drug interactions and metabolism. Piperazine derivatives, like those similar to the compound , have been studied for their selectivity and potency as inhibitors of major human hepatic CYP isoforms. This research aids in predicting potential drug-drug interactions during coadministration of multiple drugs S. C. Khojasteh et al., 2011.

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as pharmacophoric groups in antipsychotic agents. Research has shown that these compounds can improve the potency and selectivity of binding affinity at D2-like receptors, indicating their potential use in designing drugs for neuropsychiatric disorders D. Sikazwe et al., 2009.

DNA Minor Groove Binders

Compounds like Hoechst 33258 and its analogs, which are N-methyl piperazine derivatives with benzimidazole groups, bind strongly to the minor groove of double-stranded B-DNA. Such binding specificity has applications in fluorescent DNA staining, chromosome analysis, and as starting points for drug design targeting DNA interactions U. Issar & R. Kakkar, 2013.

Pro-cognitive Effects of Peptides

The involvement of dopamine receptors in the pro-cognitive effects of certain peptides suggests a role for piperazine derivatives in enhancing memory. This highlights their potential application in treating cognitive disorders, dependent on local dopamine receptor subpopulations J. Braszko, 2010.

Antitubercular Activity

Piperazine and its analogs have been reviewed for their anti-tubercular activity. Significant efforts have been made to design and synthesize piperazine-based compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains P. Girase et al., 2020.

Eigenschaften

IUPAC Name |

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-14-21-17(13-27-14)15-5-7-16(8-6-15)28(25,26)22-10-11-23(19(24)12-22)18-4-2-3-9-20-18/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYUNMSJWWJECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2808095.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2808098.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2808100.png)

![2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)

![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)